N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine
Description
The compound N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine features a quinoline core substituted with a dimethylamine group at position 2 and an azetidine ring at position 2. The azetidine is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines a planar aromatic system (quinoline) with a conformationally constrained azetidine-triazolopyridazine unit, which may enhance target binding specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N,4-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-13-10-20(21-17-7-5-4-6-16(13)17)25(3)15-11-26(12-15)19-9-8-18-23-22-14(2)27(18)24-19/h4-10,15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRBFSCUDQWOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of substitutions and cyclizations to introduce the triazolo-pyridazine and azetidine moieties. Key reagents often include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, making it valuable for therapeutic research
Industry: Its unique structure and reactivity can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can intercalate with DNA, disrupting its function and leading to cell death. This makes the compound a potential anticancer agent. Additionally, it may inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with [1,2,4]Triazolo[4,3-b]Pyridazine Moieties
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold are frequently explored for their heterocyclic diversity and bioactivity. Key analogs include:
Table 1: Comparison of Triazolopyridazine-Containing Compounds
*Calculated based on molecular formula C₂₅H₂₆N₈.
Key Observations :
- Lin28-1632 lacks the quinoline core but shares the 3-methyl-triazolopyridazine group. Its activity against Lin28 proteins highlights the scaffold’s role in epigenetic regulation .
- The azetidine linker in the target compound may improve metabolic stability compared to flexible alkyl chains in analogs like 9 () .
Functional Analogues with Quinoline and Heterocyclic Systems
Quinoline derivatives paired with nitrogen-rich heterocycles are common in kinase inhibitors and anticancer agents:
Table 2: Comparison of Quinoline-Based Analogues
Key Observations :
- The target compound’s azetidine-triazolopyridazine unit offers structural novelty compared to benzo-triazolyl or pyrazole-linked quinolines.
- Bromine substitution in 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine () suggests halogenation can enhance binding affinity, though this is absent in the target compound .
Q & A
What are the recommended synthetic routes for N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis involves multi-step organic reactions, often starting with cyclization to form the triazolo[4,3-b]pyridazine core. Key steps include:
- Cyclization: Hydrazine derivatives react with ketones/aldehydes under reflux (80–100°C) in ethanol or DMF to form the triazole ring .
- Azetidine Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces the azetidine moiety. Catalyst choice (e.g., Pd(OAc)₂) and ligand selection (XPhos) critically impact yields .
- Quinoline Functionalization: N-methylation and substitution at the quinoline 4-position require controlled pH (7–9) to avoid side reactions .
Optimization Tips:
- Use HPLC to monitor intermediate purity (>95%) .
- Solvent selection (e.g., DMF vs. THF) affects reaction rates and by-product formation .
How does structural variation in the triazolo-pyridazine core influence bioactivity, and what contradictions exist in published data?
Answer:
The triazolo-pyridazine scaffold’s bioactivity depends on substituents at the 3- and 6-positions:
- 3-Methyl Group (Target Compound): Enhances kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
- Cyclopropyl/cyclobutyl Substituents (Analogues): Increase metabolic stability but may reduce solubility, leading to conflicting reports on in vivo efficacy .
Data Contradictions:
- Antitumor activity in analogues with 3-cyclopropyl groups showed IC₅₀ = 0.5 μM (leukemia cells) but poor bioavailability in murine models .
- Methyl groups improve solubility but may reduce target selectivity .
Resolution Strategy:
- Conduct comparative SAR studies with standardized assays (e.g., kinase profiling panels) .
What analytical techniques are critical for characterizing intermediates and the final compound?
Answer:
Basic Techniques:
- NMR Spectroscopy: Confirms regiochemistry of triazole and quinoline rings (e.g., ¹H-NMR for methyl group integration) .
- HPLC: Ensures >95% purity post-crystallization .
Advanced Techniques:
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₂₄H₂₅N₇) .
- X-ray Crystallography: Resolves ambiguities in azetidine ring conformation .
How can researchers design experiments to resolve discrepancies in reported kinase inhibition profiles?
Answer:
Methodology:
Kinase Panel Screening: Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to compare target compound vs. analogues .
Binding Mode Analysis: Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase active sites. Validate via mutagenesis studies .
Cellular Assays: Measure downstream signaling (e.g., phosphorylated ERK levels) to confirm target engagement .
Example Workflow:
| Step | Technique | Purpose |
|---|---|---|
| 1 | KinaseProfiler | Identify off-target effects |
| 2 | Docking Studies | Predict binding modes |
| 3 | Western Blotting | Verify pathway modulation |
What strategies improve the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?
Answer:
Basic Strategies:
- Prodrug Design: Introduce ester groups at the quinoline 4-position to enhance solubility .
- Formulation: Use lipid-based nanoemulsions to improve oral absorption .
Advanced Strategies:
- Metabolite Identification: LC-MS/MS to detect major Phase I metabolites (e.g., oxidative demethylation) .
- CYP450 Inhibition Assays: Assess drug-drug interaction risks using human liver microsomes .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
Methodology:
CRISPR-Cas9 Knockout Models: Delete putative kinase targets (e.g., JAK2) to confirm on-target effects .
Thermal Shift Assays: Measure target protein stabilization upon compound binding .
In Vivo PD Studies: Correlate plasma concentrations with biomarker modulation (e.g., cytokine levels) .
Data Interpretation:
- A ≥2°C shift in thermal denaturation suggests strong target binding .
- Lack of efficacy in knockout models indicates off-target activity.
What are the limitations of current toxicity data, and how should safety studies be designed?
Answer:
Known Limitations:
- Most toxicity data are from acute exposure studies (≤14 days) .
- No published genotoxicity (Ames test) or cardiotoxicity (hERG assay) data .
Study Design Recommendations:
| Assay | Endpoint | Reference |
|---|---|---|
| hERG | IC₅₀ for IKr inhibition | |
| Ames Test | Mutagenicity (TA98 strain) | |
| 28-Day Rat Study | ALT/AST levels, histopathology |
How can computational tools guide the optimization of this compound’s selectivity?
Answer:
Tools & Workflows:
- Molecular Dynamics (MD): Simulate binding pocket flexibility to prioritize rigid analogues .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent changes (e.g., methyl → trifluoromethyl) .
- AI-Driven QSAR Models: Train on kinase inhibition datasets to predict novel derivatives .
Case Study:
FEP suggested that replacing the 3-methyl group with a chloro substituent improves selectivity for ABL1 over SRC kinases by 10-fold .
What are the best practices for storing and handling this compound to ensure stability?
Answer:
Storage Conditions:
- Temperature: -20°C in amber vials to prevent photodegradation .
- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
Stability Data:
| Condition | Degradation (%) | Time |
|---|---|---|
| 25°C, light | 15% | 1 week |
| -20°C, dark | <2% | 6 months |
How should researchers prioritize analogues for preclinical development based on conflicting bioactivity data?
Answer:
Prioritization Criteria:
Potency: IC₅₀ < 1 μM in primary assays.
Selectivity: ≥50-fold selectivity over related kinases.
ADME Profile: F > 20% in rodent PK studies .
Decision Matrix:
| Analogue | IC₅₀ (nM) | Selectivity Ratio | F (%) | Priority |
|---|---|---|---|---|
| A | 50 | 30x | 15 | Medium |
| B | 20 | 100x | 35 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
